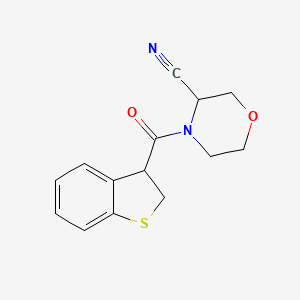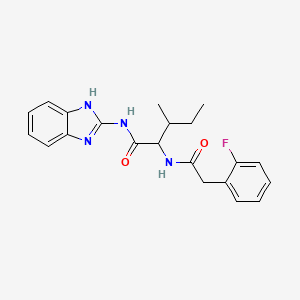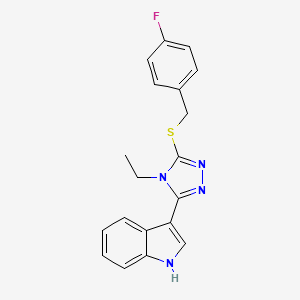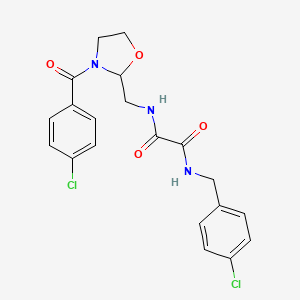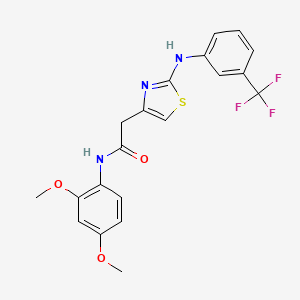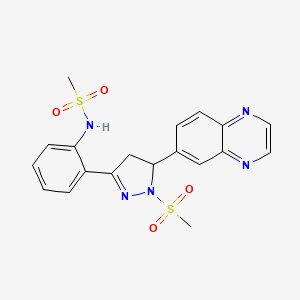
Methyl 3-(2-(4-ethylphenyl)acetamido)-5-phenylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-(4-ethylphenyl)acetamido)-5-phenylthiophene-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MET5P and belongs to the class of thiophene derivatives.
Scientific Research Applications
MET5P has been studied extensively for its potential applications in various fields. It has shown promising results in the treatment of cancer, inflammation, and microbial infections. In cancer research, MET5P has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In microbial infections, MET5P has been found to have antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of MET5P is not fully understood. However, studies have shown that it interacts with various cellular targets, including enzymes, receptors, and ion channels. It has been found to inhibit the activity of histone deacetylases, which play a crucial role in cancer development. It also inhibits the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines. MET5P has also been found to interact with the cell membrane, disrupting its integrity and leading to cell death.
Biochemical and Physiological Effects:
MET5P has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and prevent microbial infections. It also has antioxidant properties and can scavenge free radicals, reducing oxidative stress. MET5P has been found to have minimal toxicity in vitro, making it a potentially safe compound for use in various applications.
Advantages and Limitations for Lab Experiments
MET5P has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have minimal toxicity in vitro, making it a safe compound for use in cell culture studies. However, one limitation of MET5P is its poor solubility in water, which can limit its bioavailability in vivo.
Future Directions
There are several future directions for the research on MET5P. One potential application is in the development of new cancer treatments. Further studies are needed to understand the mechanism of action of MET5P and its potential for use in combination with other cancer therapies. MET5P also has potential applications in the treatment of inflammatory diseases and microbial infections. Future studies should focus on understanding the optimal dosing and delivery methods for MET5P and its potential side effects.
Conclusion:
In conclusion, MET5P is a promising chemical compound with potential applications in various fields. It has been found to have anti-cancer, anti-inflammatory, and antimicrobial properties. The synthesis of MET5P is relatively simple, and it has minimal toxicity in vitro. However, further studies are needed to understand the mechanism of action of MET5P and its potential applications in vivo.
Synthesis Methods
The synthesis of MET5P involves the reaction of 3-acetylthiophene with 4-ethylphenylhydrazine hydrochloride in the presence of acetic anhydride to form 3-(2-(4-ethylphenyl) hydrazono) thiophene-2-acetate. This intermediate is then reacted with methyl chloroformate to form the final product, methyl 3-(2-(4-ethylphenyl)acetamido)-5-phenylthiophene-2-carboxylate.
properties
IUPAC Name |
methyl 3-[[2-(4-ethylphenyl)acetyl]amino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3S/c1-3-15-9-11-16(12-10-15)13-20(24)23-18-14-19(17-7-5-4-6-8-17)27-21(18)22(25)26-2/h4-12,14H,3,13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZAVXUHCXLQJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl (3S,4S)-3-hydroxy-4-[methyl(prop-2-enoyl)amino]-3,4-dihydro-2H-quinoline-1-carboxylate](/img/structure/B2891199.png)
![4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol](/img/structure/B2891200.png)
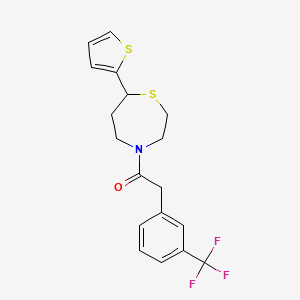
![N-[3-(diethylamino)propyl]-6-nitro-2-oxochromene-3-carboxamide](/img/structure/B2891202.png)
